allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate
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Overview
Description
Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate is a chemical compound with the molecular formula C19H15ClN2O2 . This compound is known for its unique structure, which includes an allyl group, a chlorophenyl group, and a quinolinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate typically involves the reaction of 2-(4-chlorophenyl)-4-quinolinecarboxylic acid with allyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives with additional oxygen functionalities, while reduction may produce simpler carbamate derivatives .
Scientific Research Applications
Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various scientific research applications.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds share some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure, which combines an allyl group, a chlorophenyl group, and a quinolinyl group, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
prop-2-enyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOKWLWDWJTXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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